molecular formula C18H20N2O5 B3947782 2-(4-tert-butylphenoxy)-N-(2-hydroxy-5-nitrophenyl)acetamide

2-(4-tert-butylphenoxy)-N-(2-hydroxy-5-nitrophenyl)acetamide

Cat. No.: B3947782
M. Wt: 344.4 g/mol
InChI Key: SJHCNQQWDLMJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-butylphenoxy)-N-(2-hydroxy-5-nitrophenyl)acetamide is an organic compound that features a complex structure with both aromatic and aliphatic components

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(2-hydroxy-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-18(2,3)12-4-7-14(8-5-12)25-11-17(22)19-15-10-13(20(23)24)6-9-16(15)21/h4-10,21H,11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHCNQQWDLMJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(2-hydroxy-5-nitrophenyl)acetamide typically involves a multi-step process:

    Formation of 4-tert-butylphenol: This can be achieved through the alkylation of phenol with isobutylene in the presence of an acid catalyst.

    Nitration of Phenol: The nitration of phenol to form 2-hydroxy-5-nitrophenol can be carried out using a mixture of concentrated sulfuric acid and nitric acid.

    Acetylation: The acetylation of 2-hydroxy-5-nitrophenol with acetic anhydride forms 2-acetoxy-5-nitrophenol.

    Etherification: The etherification of 4-tert-butylphenol with 2-acetoxy-5-nitrophenol in the presence of a base such as potassium carbonate forms this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-(2-hydroxy-5-nitrophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Various halogenating agents or nucleophiles.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Formation of 2-(4-tert-butylphenoxy)-N-(2-hydroxy-5-aminophenyl)acetamide.

    Substitution: Formation of various substituted derivatives.

    Hydrolysis: Formation of 2-(4-tert-butylphenoxy)-N-(2-hydroxy-5-nitrophenyl)acetic acid and corresponding amine.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(2-hydroxy-5-nitrophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.

    Materials Science: Use in the synthesis of novel polymers and materials with specific properties.

    Industrial Chemistry: Application as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(2-hydroxy-5-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)-N-(2-hydroxyphenyl)acetamide: Lacks the nitro group, which may affect its reactivity and applications.

    2-(4-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.

Uniqueness

2-(4-tert-butylphenoxy)-N-(2-hydroxy-5-nitrophenyl)acetamide is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical and physical properties. These functional groups can participate in various chemical reactions, making the compound versatile for different applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-tert-butylphenoxy)-N-(2-hydroxy-5-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-tert-butylphenoxy)-N-(2-hydroxy-5-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.